2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: Chemical Structure and Properties of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Core Identity
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2 ) is a bifunctional cyclohexane derivative extensively utilized as a structural linker and pharmacophore scaffold in modern drug discovery. Characterized by a 1,4-disubstituted cyclohexane ring, this molecule provides a semi-rigid spacer that allows for precise geometric positioning of functional groups—a critical feature in the design of G-protein coupled receptor (GPCR) ligands and protease inhibitors.
Its dual functionality—comprising a carboxylic acid tail and an ethyl ester head—enables orthogonal protection strategies, making it an ideal building block for diversity-oriented synthesis (DOS).
Chemical Identity Card
| Property | Detail |
| IUPAC Name | 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid |
| Common Synonyms | [4-(Ethoxycarbonyl)cyclohexyl]acetic acid; Ethyl 4-(carboxymethyl)cyclohexanecarboxylate |
| CAS Number | 218779-77-2 |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| SMILES | CCOC(=O)C1CCC(CC1)CC(=O)O |
| LogP (Predicted) | ~1.8 |
| pKa (Acid) | 4.76 ± 0.10 (Predicted) |
Structural Analysis & Stereochemistry
The pharmacological utility of this compound stems from its stereochemistry. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers.
Conformational Dynamics
-
Trans-Isomer (Thermodynamically Preferred): In the trans-configuration, both the ethoxycarbonyl group and the acetic acid side chain can adopt equatorial positions in the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and rigid. This rigidity is often exploited to lock bioactive conformations in enzyme active sites.
-
Cis-Isomer: The cis-isomer forces one substituent into an axial position while the other remains equatorial. This introduces higher steric strain and greater conformational mobility (ring flipping), which can be detrimental to binding affinity unless the target pocket specifically requires a "bent" geometry.
Stereochemical Visualization
The following diagram illustrates the stability relationship between the isomers.
Figure 1: Stereochemical stability and binding logic. The trans-diequatorial conformation offers a linear, rigid vector preferred in linker design.
Synthesis & Manufacturing Protocols
To ensure high purity and stereochemical control, a stepwise synthesis starting from Ethyl 4-oxocyclohexanecarboxylate is recommended. This route utilizes orthogonal protection to differentiate the two carbonyl centers.
Recommended Synthetic Route: The HWE Strategy
This protocol avoids the formation of inseparable diester mixtures by using a tert-butyl ester for the acetic acid chain, allowing for selective deprotection.
Step-by-Step Methodology
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Reagents: Ethyl 4-oxocyclohexanecarboxylate, tert-Butyl diethylphosphonoacetate, Sodium hydride (NaH).
-
Solvent: THF (anhydrous).
-
Conditions: 0°C to RT under N₂ atmosphere.
-
Mechanism: The deprotonated phosphonate attacks the ketone to form an
-unsaturated ester. -
Why: HWE is preferred over Wittig for better
-selectivity and easier byproduct removal (water-soluble phosphate salts).
-
-
Catalytic Hydrogenation:
-
Reagents: H₂ (1 atm), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Outcome: Reduces the exocyclic double bond.
-
Stereocontrol: Hydrogenation typically favors the formation of the thermodynamic trans-isomer or a mixture that can be equilibrated.
-
-
Selective Deprotection (Chemoselection):
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Acidolytic cleavage of the acid-labile tert-butyl ester leaves the ethyl ester intact.
-
Result: Pure 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[1]
-
Synthesis Workflow Diagram
Figure 2: Orthogonal synthesis pathway ensuring differentiation between the ethyl ester and the acetic acid moiety.
Physicochemical Properties & Handling
Understanding the physical behavior of this compound is crucial for formulation and assay development.
| Parameter | Value / Description | Implications for Research |
| Physical State | Viscous oil or low-melting solid | May require gentle warming for dispensing. |
| Solubility | DMSO (>50 mg/mL), Ethanol, DCM | Stock solutions should be prepared in DMSO for biological assays. |
| pKa (Acid) | ~4.76 | Exists as an anion at physiological pH (7.4), improving aqueous solubility in buffers. |
| LogP | 1.8 | Moderate lipophilicity; likely to have good membrane permeability. |
| Stability | Ester hydrolysis sensitive | Avoid prolonged exposure to strong bases (NaOH, LiOH) unless full hydrolysis is desired. |
Applications in Drug Discovery
The 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid scaffold is not merely a passive linker; it actively modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.
Melanocortin Receptor Agonists (MC4R)
Research has highlighted this scaffold in the development of selective MC4R agonists for the treatment of obesity and sexual dysfunction. The cyclohexane ring mimics the proline turn found in endogenous peptides, positioning the pharmacophores (e.g., piperidine or isoquinuclidine moieties) in the correct orientation to activate the receptor.
-
Mechanism:[2] The acid moiety often forms a salt bridge with Arg residues in the receptor binding pocket, while the ester can be derivatized to reach hydrophobic sub-pockets.
Protease Inhibitors
In the design of Thrombin and Factor Xa inhibitors , the 1,4-cyclohexane spacer serves as a surrogate for the P1-P2 amino acid residues. Its rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.
Gabapentinoid Analogs
While Gabapentin is a 1,1-disubstituted cyclohexane, the 1,4-substitution pattern of this molecule allows for the exploration of "extended" analogs that target the
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15896192, 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[3] Retrieved from [Link][3]
-
Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist.[4] Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505.[4] Retrieved from [Link]
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 2. 169044-84-2|Ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
